![molecular formula C11H15NO3 B174775 N-Methoxy-2-(3-methoxyphenyl)-N-methylacetamide CAS No. 144828-84-2](/img/structure/B174775.png)
N-Methoxy-2-(3-methoxyphenyl)-N-methylacetamide
Overview
Description
N-Methoxy-2-(3-methoxyphenyl)-N-methylacetamide is an organic compound with the molecular formula C11H15NO3 It is a derivative of acetamide, characterized by the presence of methoxy and methyl groups attached to the phenyl ring and nitrogen atom, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-2-(3-methoxyphenyl)-N-methylacetamide typically involves the reaction of 3-methoxybenzoyl chloride with N-methoxy-N-methylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to prevent side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and minimizes the risk of contamination. The choice of solvents and reagents is optimized to reduce environmental impact and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
N-Methoxy-2-(3-methoxyphenyl)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Formation of N-methoxy-2-(3-methoxyphenyl)-N-methylamine.
Substitution: Formation of halogenated derivatives like 3-chloro- or 3-bromo-N-methoxy-N-methylacetamide.
Scientific Research Applications
N-Methoxy-2-(3-methoxyphenyl)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its structural similarity to known pharmacophores.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-Methoxy-2-(3-methoxyphenyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups play a crucial role in modulating the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide: Similar structure but with the methoxy group at the para position.
N-Methoxy-2-(3-ethoxyphenyl)-N-methylacetamide: Similar structure but with an ethoxy group instead of a methoxy group.
N-Methoxy-2-(3-methoxyphenyl)-N-ethylacetamide: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
N-Methoxy-2-(3-methoxyphenyl)-N-methylacetamide is unique due to the specific positioning of the methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity. This compound’s distinct properties make it a valuable subject of study for developing new therapeutic agents and materials.
Biological Activity
N-Methoxy-2-(3-methoxyphenyl)-N-methylacetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H17NO3
- Molecular Weight : 225.27 g/mol
- Functional Groups : Methoxy and acetamide groups which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of methoxy groups enhances its binding affinity, potentially modulating the activity of key biological pathways.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or cancer cell proliferation.
- Receptor Modulation : It could interact with receptors related to pain and inflammation, leading to analgesic effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown it to be effective against various bacterial strains, suggesting its potential as a therapeutic agent for infections.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines has been documented in vitro.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It appears to induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death through various pathways.
Research Findings and Case Studies
-
Antimicrobial Efficacy
- In a study evaluating the antimicrobial activity, this compound showed inhibition zones against E. coli and S. aureus, indicating its potential as an antibacterial agent .
- Anti-inflammatory Effects
- Cytotoxicity Against Cancer Cells
Properties
IUPAC Name |
N-methoxy-2-(3-methoxyphenyl)-N-methylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-12(15-3)11(13)8-9-5-4-6-10(7-9)14-2/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWPHCXDQXYLLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=CC(=CC=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70565378 | |
Record name | N-Methoxy-2-(3-methoxyphenyl)-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70565378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144828-84-2 | |
Record name | N-Methoxy-2-(3-methoxyphenyl)-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70565378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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